2-hydroxyethyl N-methylcarbamate

CAS No.: 13296-57-6

Cat. No.: VC2323336

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13296-57-6 |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | 2-hydroxyethyl N-methylcarbamate |

| Standard InChI | InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) |

| Standard InChI Key | SCSYMLCLRSCCAE-UHFFFAOYSA-N |

| SMILES | CNC(=O)OCCO |

| Canonical SMILES | CNC(=O)OCCO |

Introduction

Chemical Structure and Identification

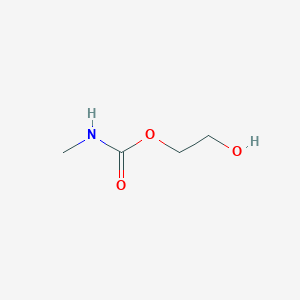

2-Hydroxyethyl N-methylcarbamate is a carbamate ester with the molecular formula C4H9NO3 . Its chemical structure features a carbamate group (containing a carbonyl group bonded to both an oxygen and a nitrogen atom) with an N-methyl substituent and a 2-hydroxyethyl group attached to the oxygen position. This arrangement creates a molecule with specific chemical characteristics and reactivity patterns that distinguish it from other carbamate compounds.

The compound is identified through several standardized chemical notations:

The structure contains functional groups that contribute to its chemical behavior, including a hydroxyl group, a carbamate linkage, and an N-methyl group, all of which influence its reactivity, solubility, and potential applications.

Structural Comparison with Related Compounds

When comparing 2-hydroxyethyl N-methylcarbamate with similar compounds, notable differences emerge in substitution patterns. For instance, methyl N-(2-hydroxyethyl)-N-methylcarbamate (C5H11NO3) features an additional methyl group and a different substitution pattern . Similarly, ethyl N-(2-hydroxyethyl)-N-methylcarbamate (C6H13NO3) contains an ethyl substituent instead of a methyl group at specific positions, altering its physical and chemical properties . These structural variations, though subtle, significantly impact the compounds' behaviors in different environments and applications.

Physical and Chemical Properties

Spectroscopic Properties

Mass spectrometry data reveals characteristic fragmentation patterns for 2-hydroxyethyl N-methylcarbamate, providing valuable information for analytical identification. The compound exhibits several measurable mass-to-charge ratios (m/z) depending on the ionization adduct formed during analysis:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 120.06552 | 122.6 |

| [M+Na]+ | 142.04746 | 131.0 |

| [M+NH4]+ | 137.09206 | 129.3 |

| [M+K]+ | 158.02140 | 127.5 |

| [M-H]- | 118.05096 | 120.9 |

| [M+Na-2H]- | 140.03291 | 125.4 |

| [M]+ | 119.05769 | 122.8 |

| [M]- | 119.05879 | 122.8 |

This collision cross-section data is particularly valuable for identification using ion mobility spectrometry coupled with mass spectrometry techniques . These spectroscopic properties enable researchers to identify and quantify the compound in complex mixtures, which is essential for environmental monitoring, quality control, and research applications.

Analytical Methods for Detection and Quantification

Several analytical techniques are suitable for detecting and quantifying 2-hydroxyethyl N-methylcarbamate. Based on the spectroscopic data available, the following methods would be most appropriate:

Mass Spectrometry

Mass spectrometry represents a powerful tool for identifying 2-hydroxyethyl N-methylcarbamate, particularly when coupled with chromatographic separation techniques. The distinct m/z values for various adducts (such as [M+H]+ at 120.06552) provide specific markers for detection . Additionally, the compound's predicted collision cross-section values offer another dimension of identification when ion mobility spectrometry is incorporated.

Spectroscopic Methods

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy would provide valuable structural information through the identification of characteristic functional group absorptions and atomic environments, respectively. These methods complement mass spectrometric approaches by confirming structural features.

Related Compounds and Structural Analogs

Understanding the structural relationships between 2-hydroxyethyl N-methylcarbamate and similar compounds provides valuable context for its properties and potential applications.

Methyl N-(2-hydroxyethyl)-N-methylcarbamate

This related compound (C5H11NO3) differs from 2-hydroxyethyl N-methylcarbamate in that it contains an additional methyl group and a different substitution pattern . The CAS registry number for this compound is 56475-94-6, and it is also known as "Carbamic acid, (2-hydroxyethyl)methyl-, methyl ester" . These structural differences likely result in distinct physical, chemical, and biological properties.

Ethyl N-(2-hydroxyethyl)-N-methylcarbamate

This compound (C6H13NO3) features an ethyl group instead of a methyl group compared to 2-hydroxyethyl N-methylcarbamate . Its molecular structure is represented by the SMILES notation CCOC(=O)N(C)CCO, and it has the InChIKey QVJUOHQGPAMHNX-UHFFFAOYSA-N . The mass spectrometric properties of this compound differ from those of 2-hydroxyethyl N-methylcarbamate, as evidenced by the distinct m/z values and collision cross-section measurements.

The table below compares key properties of these related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-hydroxyethyl N-methylcarbamate | C4H9NO3 | 119.06 | Basic N-methylcarbamate structure with hydroxyethyl group |

| Methyl N-(2-hydroxyethyl)-N-methylcarbamate | C5H11NO3 | 133.07 | Additional methyl group on nitrogen |

| Ethyl N-(2-hydroxyethyl)-N-methylcarbamate | C6H13NO3 | 147.09 | Ethyl ester instead of methyl ester |

These structural relationships help establish a framework for understanding how subtle molecular modifications affect the properties and behaviors of carbamate compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume